阿苏霉素
描述
阿苏霉素是一种属于真菌素家族的抗生素,由细菌链霉菌结节亚种 asukaensis 产生。 这种化合物具有强烈的抗菌、抗真菌和抗肿瘤活性 。
科学研究应用
阿苏霉素在科学研究中有着广泛的应用:
生化分析
Biochemical Properties
Asukamycin interacts with various enzymes and proteins in biochemical reactions . The biosynthetic pathway of Asukamycin involves four gene sets, asuA-D, which govern the formation and assembly of the Asukamycin building blocks: a 3-amino-4-hydroxybenzoic acid core component, a cyclohexane ring, two triene polyketide chains, and a 2-amino-3-hydroxycyclopent-2-enone moiety to form the intermediate protoasukamycin .
Cellular Effects
Asukamycin has been found to have significant effects on various types of cells and cellular processes . It has been shown to induce the expression of the p53 target gene TP53AIP1 in 231MFP cells . Asukamycin also exhibits strong antimicrobial and potential antitumor activities .
Molecular Mechanism
Asukamycin exerts its effects at the molecular level through various mechanisms . It has been found to target C374 of the putative E3 ligase UBR7 in breast cancer cells and engage in molecular glue interactions with the neo-substrate tumor-suppressor TP53, leading to p53 transcriptional activation and cell death .
Temporal Effects in Laboratory Settings
The effects of Asukamycin change over time in laboratory settings . Overexpression of a gene cassette harboring asuR1, asuR2, asuR3, and asuR4 in S. nodosus resulted in changes in morphology of the producing strain and an approximately 14-fold increase of Asukamycin production .
Dosage Effects in Animal Models
The effects of Asukamycin vary with different dosages in animal models . Specific studies detailing the dosage effects of Asukamycin in animal models are currently limited.
Metabolic Pathways
Asukamycin is involved in several metabolic pathways . The biosynthetic pathway of Asukamycin involves four gene sets, asuA-D, which govern the formation and assembly of the Asukamycin building blocks .
准备方法
合成路线和反应条件
阿苏霉素主要通过链霉菌结节亚种 asukaensis 中的生物合成产生。 生物合成途径涉及多个构建块的形成和组装,包括一个3-氨基-4-羟基苯甲酸核心成分、一个环己烷环、两个三烯多酮链和一个2-氨基-3-羟基环戊-2-烯酮部分 。 中间体原阿苏霉素被转化为4-羟基原阿苏霉素,然后在C5-C6处环氧化形成最终产物阿苏霉素 。
工业生产方法
阿苏霉素的工业生产涉及在优化条件下发酵链霉菌结节亚种 asukaensis,以最大限度地提高产量 。 基因工程技术,如调节基因的过表达,已被用于提高生产水平 。
化学反应分析
反应类型
阿苏霉素会发生各种化学反应,包括氧化、还原和取代 。这些反应对其生物合成和功能修饰至关重要。
常用试剂和条件
阿苏霉素生物合成中使用的常用试剂包括来自缬氨酸、亮氨酸和异亮氨酸的支链酰基辅酶A起始单元 。 反应通常在多酮合成酶和其他生物合成酶促进的酶促条件下进行 。
形成的主要产物
相似化合物的比较
属性
IUPAC Name |
(2E,4E,6E)-7-cyclohexyl-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O7/c34-23-17-18-24(35)27(23)33-26(37)16-10-3-4-11-19-31(39)20-22(28(38)29-30(31)40-29)32-25(36)15-9-2-1-6-12-21-13-7-5-8-14-21/h1-4,6,9-12,15-16,19-21,29-30,34,39H,5,7-8,13-14,17-18H2,(H,32,36)(H,33,37)/b2-1+,4-3+,12-6+,15-9+,16-10+,19-11+/t29-,30-,31+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHVAUUEPNULMP-JHWDTTIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C=CC=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)/C=C/C=C/C=C/C(=O)NC2=C[C@]([C@H]3[C@@H](C2=O)O3)(/C=C/C=C/C=C/C(=O)NC4=C(CCC4=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318456 | |
Record name | Asukamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401318456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61116-33-4 | |
Record name | Asukamycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61116-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Asukamycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061116334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Asukamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401318456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Asukamycin and where does it come from?
A1: Asukamycin is a naturally occurring antibiotic produced by the bacterium Streptomyces nodosus subspecies asukaensis. [] It belongs to a family of compounds known as the manumycins, which are characterized by their unique chemical structures and biological activities. [, ]
Q2: What is the mechanism of action of Asukamycin?
A2: While the exact mechanism of action of Asukamycin remains under investigation, it has been shown to possess antitumor activity. In vitro studies have demonstrated that Asukamycin inhibits the growth of various tumor cell lines, triggering apoptosis through the activation of caspases 8 and 3. [] Additionally, its cytotoxic effects were reduced by a p38 mitogen-activated protein kinase (MAPK) inhibitor, suggesting the involvement of this pathway in its mechanism. []
Q3: What is the molecular formula and weight of Asukamycin?
A3: The molecular formula of Asukamycin is C29H22N2O9 and it has a molecular weight of 542 g/mol. []
Q4: How is Asukamycin biosynthesized?
A4: Asukamycin biosynthesis is a complex process involving multiple enzymatic steps. The molecule is assembled from three main components: []
- An "upper" polyketide chain initiated by cyclohexanecarboxylic acid. []
- A "lower" polyketide chain initiated by the unusual starter unit 3-amino-4-hydroxybenzoic acid (3,4-AHBA). [, ]
- A cyclized 5-aminolevulinic acid moiety, 2-amino-3-hydroxycyclopent-2-enone (C5N unit). []
Q5: What is the role of the "upper" polyketide chain in Asukamycin biosynthesis?
A5: The "upper" polyketide chain, initiated by cyclohexanecarboxylic acid, plays a crucial role in determining the structural diversity of Asukamycin congeners. The polyketide synthase responsible for its synthesis exhibits flexibility in incorporating different starter units, including branched-chain and alicyclic carboxylic acids. [] This promiscuity allows the production of various Asukamycin analogs with potentially altered biological activities. [, ]
Q6: How does the availability of specific starter units affect Asukamycin production?
A6: The availability of specific starter units, particularly for the "upper" polyketide chain, significantly influences the spectrum of Asukamycin congeners produced by S. nodosus ssp. asukaensis. [] Feeding experiments with different alicyclic carboxylic acids have demonstrated that the bacterium can incorporate these alternative starter units, resulting in the production of novel Asukamycin analogs. [, ] Moreover, such feeding strategies can even suppress the endogenous production of cyclohexanecarboxylic acid, the natural starter unit for Asukamycin. [] These findings highlight the potential for manipulating Asukamycin biosynthesis by controlling precursor availability to generate new analogs with improved properties.
Q7: Has the Asukamycin biosynthetic gene cluster been identified?
A7: Yes, the entire Asukamycin biosynthetic gene cluster has been successfully cloned, sequenced, and heterologously expressed in Streptomyces lividans. [, ] This achievement has paved the way for in-depth investigations into the individual genes and enzymes involved in the biosynthesis of Asukamycin and its related compounds.
Q8: What is the role of 5-aminolevulinic acid in Asukamycin biosynthesis?
A9: 5-aminolevulinic acid (ALA) serves as the precursor for the C5N unit, a characteristic structural feature of Asukamycin. Interestingly, S. nodosus ssp. asukaensis possesses two distinct ALA biosynthetic pathways: the C5 pathway and the Shemin pathway. [] The C5 pathway supplies ALA for essential cellular processes like tetrapyrrole biosynthesis, while the Shemin pathway specifically provides ALA for the formation of the C5N unit in Asukamycin. [] This division of labor ensures a dedicated supply of ALA for antibiotic production without compromising other essential metabolic pathways.
Q9: What are the potential applications of Asukamycin?
A10: Asukamycin exhibits potent antimicrobial activity against Gram-positive bacteria, including clinically relevant pathogens like Nocardia asteroides. [] This activity, coupled with its observed antitumor effects in vitro, positions Asukamycin as a promising lead compound for the development of new antibacterial and anticancer agents. [, , ] Furthermore, its low in vivo toxicity in preliminary studies warrants further investigation into its therapeutic potential. []
Q10: What is the historical context of Asukamycin research?
A11: Asukamycin was first isolated and characterized in the 1970s. [] Initial studies focused on its antibacterial properties and chemical structure elucidation. [] Subsequent research efforts have delved into its biosynthesis, identifying the gene cluster responsible for its production and characterizing key enzymes involved in the pathway. [, , , ] More recently, investigations have explored the antitumor potential of Asukamycin and related manumycin-type metabolites, opening new avenues for therapeutic development. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。